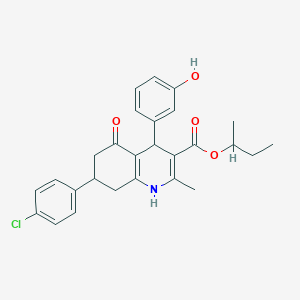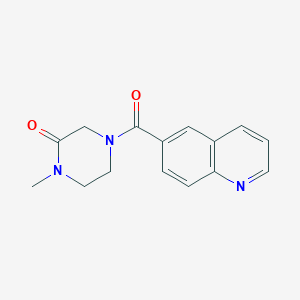![molecular formula C32H22F6N2O4 B4937369 N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)
N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BTF, and it is a synthetic compound that has been extensively studied in recent years.
Applications De Recherche Scientifique
N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that BTF has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, BTF has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) is not fully understood. However, studies have shown that BTF can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, BTF has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) has several biochemical and physiological effects. Studies have shown that BTF can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, BTF has been shown to induce apoptosis in cancer cells, leading to their death. BTF has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) in lab experiments is its high potency. BTF has been shown to be effective at low concentrations, making it a cost-effective compound to use in experiments. Additionally, BTF has a long half-life, which allows for extended exposure times in experiments. However, one limitation of using BTF in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide). One area of research that holds promise is the development of BTF-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTF and its potential applications in other areas of scientific research. Finally, research is needed to develop more efficient synthesis methods for BTF that can be scaled up for commercial production.
Méthodes De Synthèse
The synthesis of N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) is a complex process that involves several steps. The first step involves the preparation of 4,6-dibromo-1,3-phenylenediamine, which is then reacted with 1-naphthoic acid in the presence of a suitable base to produce the desired compound. The final product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Propriétés
IUPAC Name |
N-[5-(naphthalene-1-carbonylamino)-2,4-bis(2,2,2-trifluoroethoxy)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22F6N2O4/c33-31(34,35)17-43-27-16-28(44-18-32(36,37)38)26(40-30(42)24-14-6-10-20-8-2-4-12-22(20)24)15-25(27)39-29(41)23-13-5-9-19-7-1-3-11-21(19)23/h1-16H,17-18H2,(H,39,41)(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKYVCKXXPEQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3OCC(F)(F)F)OCC(F)(F)F)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(naphthalene-1-carbonylamino)-2,4-bis(2,2,2-trifluoroethoxy)phenyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(4-butoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4937286.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B4937290.png)
![17-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4937293.png)
![1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)
![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)
![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)
![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)

![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)